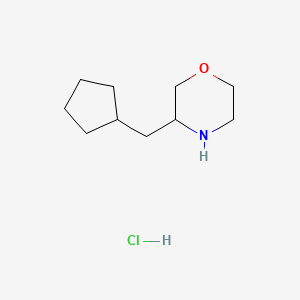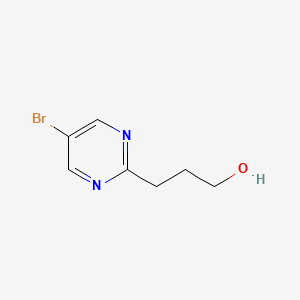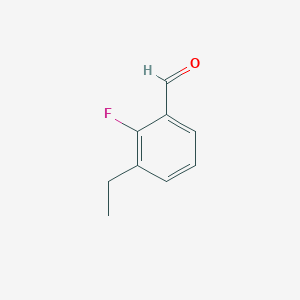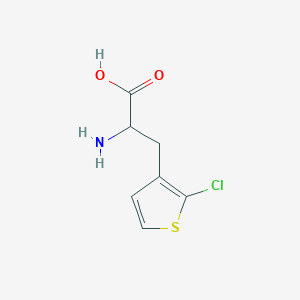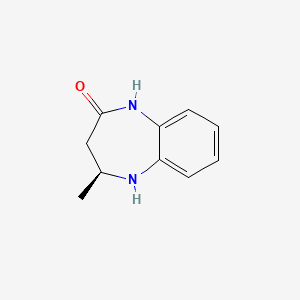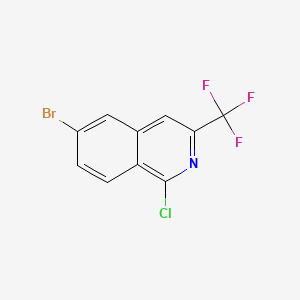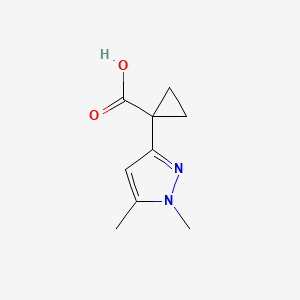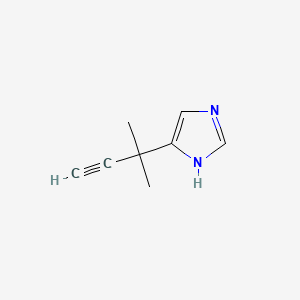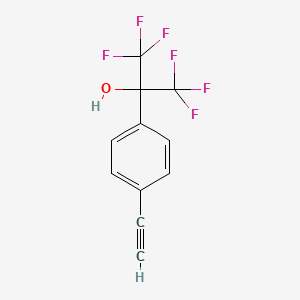
2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a hexafluoropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the hexafluoropropanol moiety can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethynylphenylboronic acid pinacol ester
- 4-Ethynylaniline
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Uniqueness
2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct physicochemical properties such as high thermal stability and specific reactivity. This makes it a valuable compound for applications requiring robust and stable materials.
Propriétés
Formule moléculaire |
C11H6F6O |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H6F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h1,3-6,18H |
Clé InChI |
GRRDGORJNGVELE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13577567.png)
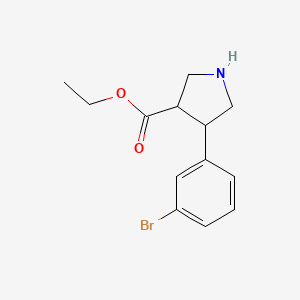
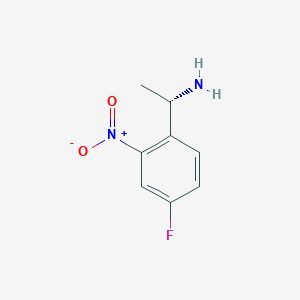
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13577587.png)
